molecular formula C17H24ClN3O4S B11001488 N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide

N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide

Cat. No.: B11001488
M. Wt: 401.9 g/mol
InChI Key: GVHPWXNJPGGXOT-LOACHALJSA-N
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Description

(2S)-N-(3-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a chlorophenyl group, a thiolane ring, and a carbamoyl group contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C17H24ClN3O4S

Molecular Weight

401.9 g/mol

IUPAC Name

(2S)-N-(3-chlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-4-methylpentanamide

InChI

InChI=1S/C17H24ClN3O4S/c1-11(2)8-15(16(22)19-13-5-3-4-12(18)9-13)21-17(23)20-14-6-7-26(24,25)10-14/h3-5,9,11,14-15H,6-8,10H2,1-2H3,(H,19,22)(H2,20,21,23)/t14?,15-/m0/s1

InChI Key

GVHPWXNJPGGXOT-LOACHALJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC(=CC=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)CC(C(=O)NC1=CC(=CC=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(3-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiolane Ring: This step involves the cyclization of a suitable precursor to form the thiolane ring. Common reagents used in this step include sulfur-containing compounds and catalysts that facilitate ring closure.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom with a chlorophenyl group. Reagents such as chlorobenzene and appropriate catalysts are used to achieve this substitution.

    Formation of the Carbamoyl Group: This step involves the reaction of an amine with a carbonyl compound to form the carbamoyl group. Common reagents include isocyanates and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(3-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as sodium hydroxide and various nucleophiles are employed.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S)-N-(3-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-N-(3-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-(3-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE
  • (2S)-N-(3-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE

Uniqueness

(2S)-N-(3-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity compared to its bromophenyl and fluorophenyl analogs. The chlorophenyl group may enhance the compound’s biological activity and stability, making it a valuable compound for various applications.

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